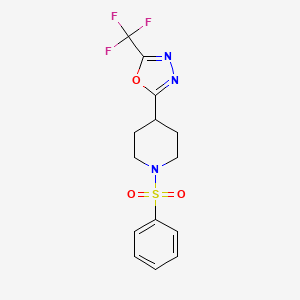

2-(1-(Phenylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

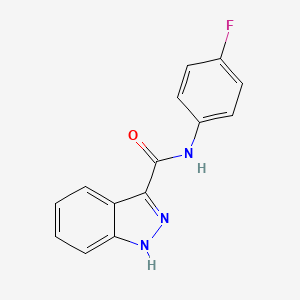

The compound “2-(1-(Phenylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds. The phenylsulfonyl group attached to the piperidine ring is a common functional group in organic chemistry, known for its ability to increase the lipophilicity of a molecule, which can improve cell membrane penetration. The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to enhance the metabolic stability and bioavailability of a drug .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The piperidine ring is a six-membered ring with one nitrogen atom, which can exist in various conformations. The oxadiazole ring is a five-membered ring containing three nitrogen atoms and one oxygen atom, which is likely to contribute to the rigidity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the phenylsulfonyl group is likely to increase the lipophilicity of the compound, while the trifluoromethyl group might enhance its metabolic stability .Scientific Research Applications

Synthesis and Biological Activities

One area of focus has been the synthesis and evaluation of these compounds for their biological activities. A study outlined the synthesis of derivatives incorporating the 1,3,4-oxadiazole moiety, known for its biological significance, and evaluated their activity against enzymes like butyrylcholinesterase (BChE). These compounds were also subjected to molecular docking studies to assess their binding affinity and orientation within human BChE protein, highlighting amino acid residues crucial for ligand stabilization in the binding site (Khalid et al., 2016).

Antimicrobial Properties

Another line of research has concentrated on the antimicrobial properties of derivatives of 2-(1-(Phenylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole. A study synthesized N-substituted derivatives and evaluated their effectiveness against Gram-negative and Gram-positive bacteria, showing moderate to significant activity. This research underscores the potential of these compounds as antibacterial agents (Khalid et al., 2016).

Anticancer Potential

There has also been interest in the anticancer potential of these compounds. Research into the synthesis of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole moiety has identified compounds with promising anticancer activities, suggesting further investigation in vivo is necessary to confirm their therapeutic utility (Rehman et al., 2018).

Antibacterial Activity and Mechanisms

Further studies have examined the antibacterial activity and mechanisms of action of sulfone derivatives containing the 1,3,4-oxadiazole moieties against specific pathogens, such as rice bacterial leaf blight. These compounds not only demonstrated effective antibacterial properties but also promoted an increase in plant defense enzymes, providing a dual approach of direct pathogen inhibition and enhancement of plant resistance (Shi et al., 2015).

Future Directions

properties

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O3S/c15-14(16,17)13-19-18-12(23-13)10-6-8-20(9-7-10)24(21,22)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYOALJVTMCIJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid pinacol ester](/img/structure/B2841709.png)

![1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2841710.png)

![N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine](/img/structure/B2841717.png)

![1-[(2-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2841721.png)

![4-(N,N-diallylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2841722.png)

![3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2841723.png)

![[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol](/img/structure/B2841728.png)